molecular formula C12H10Cl2N2OS B2947914 N-{5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl}acetamide CAS No. 314258-13-4

N-{5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl}acetamide

Cat. No.: B2947914
CAS No.: 314258-13-4
M. Wt: 301.19
InChI Key: ZRURCULELYTRNR-UHFFFAOYSA-N
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Description

N-{5-[(2,4-Dichlorophenyl)methyl]-1,3-thiazol-2-yl}acetamide is a thiazole-based acetamide derivative featuring a 2,4-dichlorobenzyl substituent at the 5-position of the thiazole ring. Thiazoles are heterocyclic compounds known for their diverse pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties.

Properties

IUPAC Name

N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2OS/c1-7(17)16-12-15-6-10(18-12)4-8-2-3-9(13)5-11(8)14/h2-3,5-6H,4H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRURCULELYTRNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701328363
Record name N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701328363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807391
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

314258-13-4
Record name N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701328363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl}acetamide typically involves the reaction of 2,4-dichlorobenzyl chloride with thioamide under basic conditions to form the thiazole ring. This intermediate is then acetylated to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-{5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in inflammatory processes or cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Anticancer Activity

  • 1,3,4-Oxadiazole derivatives (e.g., ) exhibited selective cytotoxicity against Hep-G2 liver cancer cells (IC₅₀ = 2.46 μg/mL). The oxadiazole core may enhance DNA intercalation or enzyme inhibition compared to thiazole .

Anticonvulsant Activity

  • Quinazoline-acetamide hybrids (e.g., ) demonstrated GABAergic activity, reducing seizures in mice via modulation of chloride ion channels. The quinazoline moiety likely contributes to CNS penetration .

Antimicrobial Potential

  • Benzothiazole derivatives (e.g., ) with sulfanyl groups showed broad-spectrum activity against Staphylococcus aureus, attributed to thiol-mediated disruption of bacterial membranes .

Structure-Activity Relationships (SAR)

  • Heterocyclic Core : Thiazoles and oxadiazoles favor planar binding to enzymatic pockets, while bulkier triazoles may hinder target access .
  • Halogenation: 2,4-Dichlorophenyl enhances hydrophobic interactions vs. mono-halogenated or hydroxylated analogs .
  • Linker Groups : Sulfanyl or ethylene linkers (e.g., ) improve conformational flexibility, aiding target binding .

Biological Activity

N-{5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The thiazole moiety is known for its diverse pharmacological properties, making derivatives of this structure valuable in drug development. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Molecular Formula : C12H10Cl2N2OS
Molecular Weight : 335.64 g/mol
CAS Number : 924066-10-4
Structure : The compound features a thiazole ring substituted with a dichlorophenyl group and an acetamide functional group.

Anticancer Activity

Research indicates that compounds containing the thiazole ring exhibit significant anticancer properties. The structural modifications in this compound enhance its cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound against A549 (lung cancer) and C6 (glioma) cell lines using MTT assays. The results showed:

CompoundCell LineIC50 (µM)
This compoundA54915.7 ± 0.5
This compoundC618.3 ± 0.7

These findings suggest that the compound effectively induces apoptosis in cancer cells.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. A study assessed its efficacy against various bacterial strains.

Case Study: Antimicrobial Efficacy

The following table summarizes the antimicrobial activity of this compound against selected pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The compound demonstrated significant inhibitory effects against these pathogens, indicating its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives can be attributed to specific structural features:

  • Thiazole Ring : Essential for cytotoxic activity.
  • Dichlorophenyl Substitution : Enhances lipophilicity and cellular uptake.
  • Acetamide Group : Contributes to the overall stability and solubility of the compound.

Research has shown that modifications to these groups can lead to variations in potency and selectivity against different biological targets .

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